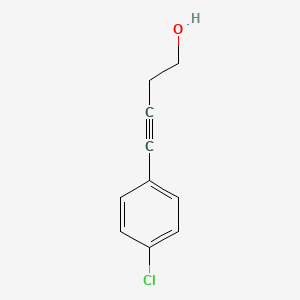

3-Butyn-1-ol, 4-(4-chlorophenyl)-

CAS No.: 52999-16-3

Cat. No.: VC14369877

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52999-16-3 |

|---|---|

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)but-3-yn-1-ol |

| Standard InChI | InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2 |

| Standard InChI Key | WNGPMJTUAQQXKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#CCCO)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound consists of a butynol chain () substituted at the fourth carbon with a 4-chlorophenyl group. Key structural features include:

-

Triple bond: Between C2 and C3, enabling π-bond reactivity.

-

Hydroxyl group: At C1, facilitating hydrogen bonding and nucleophilic substitution.

-

4-Chlorophenyl group: Introduces steric bulk and electronic effects .

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.64 g/mol | |

| Density | 1.137 g/cm³ | |

| Boiling Point | 140°C (2 mmHg) | |

| Refractive Index | 1.544 |

Synthesis Methods

Grignard Reaction

| Method | Yield (%) | Temperature (°C) | Key Reagents |

|---|---|---|---|

| Grignard | 80 | 60 | Chlorobutane, Mg |

| Sonogashira | 89 | 65 | 4-Chloroiodobenzene |

Physicochemical Properties

Spectroscopic Data

Thermodynamic Stability

Reactivity and Applications

Cycloaddition Reactions

The triple bond undergoes [2+2] cycloaddition with electron-deficient dienophiles (e.g., tetracyanoethylene) to form bicyclic intermediates .

Pharmaceutical Intermediates

Used in synthesizing fexofenadine analogs via Cu-mediated coupling with β-tetrionic acid bromide .

Table 3: Key Reactions

| Reaction Type | Product | Conditions |

|---|---|---|

| Hydrogenation | 4-(4-Chlorophenyl)butanol | H, Pd/C, 50°C |

| Esterification | Acetylated derivatives | AcO, pyridine |

Recent Research and Future Directions

Photophysical Studies

The 4-chlorophenyl group enhances intramolecular charge transfer (ICT) in quinazoline derivatives, making the compound a candidate for OLED materials .

Industrial Scalability

Optimizing Grignard reagent stoichiometry and solvent recovery could reduce production costs by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume